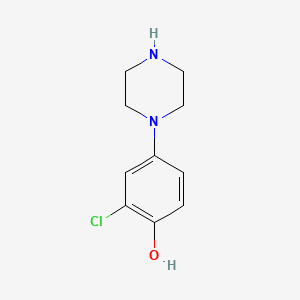

2-Chloro-4-piperazin-1-ylphenol

概要

説明

準備方法

The synthesis of 2-Chloro-4-piperazin-1-ylphenol involves the biotransformation of meta-chlorophenylpiperazine. This process is mediated by human liver microsomes and heterologously expressed human cytochromes . The primary enzyme involved in this transformation is cytochrome P450-2D6 . The reaction conditions typically include the presence of specific inhibitors like quinidine to study the enzyme’s activity .

化学反応の分析

2-Chloro-4-piperazin-1-ylphenol undergoes various chemical reactions, including:

Oxidation: This reaction is mediated by cytochrome P450 enzymes, particularly P450-2D6.

Substitution: The presence of a hydroxyl group and a chlorine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and specific inhibitors like quinidine . The major products formed from these reactions are hydroxylated derivatives of the parent compound .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C₁₀H₁₃ClN₂O

- Molecular Weight: 202.68 g/mol

- CAS Number: 85474-76-6

The compound features a piperazine ring linked to a chlorinated phenol, which contributes to its reactivity and biological activity. Its mechanism of action primarily involves interaction with serotonin receptors, particularly the 5-HT2C receptor, influencing various neurological pathways.

Pharmacological Studies

2-Chloro-4-piperazin-1-ylphenol is utilized extensively in pharmacology for its role as a selective agonist of the serotonin 5-HT1A receptor. This property makes it valuable for studying:

- Neurological Functions: Understanding neurotransmitter release and neuronal activity.

- Mood Disorders: Investigating potential treatments for depression and anxiety disorders.

Biological Research

Research involving this compound has revealed its effects on various biological pathways:

- Serotonin Pathways: It is studied for its impact on serotonin receptor modulation, which is crucial for developing antidepressant therapies .

- Antiviral Activity: Analogues of this compound have been shown to possess antiviral properties against viruses such as chikungunya, highlighting its therapeutic potential in infectious diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new drugs:

- Obesity Treatments: Investigations into its effects on metabolic pathways suggest potential applications in obesity management.

- Pain Management: The compound has been explored for its role in treating neuropathic pain through phosphodiesterase inhibition mechanisms .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Selective agonist for serotonin receptors | Important for mood disorder therapies |

| Biological Research | Modulation of neurotransmitter systems | Potential antiviral activity against chikungunya |

| Medicinal Chemistry | Development of treatments for obesity and pain | Investigated as a PDE7 inhibitor |

Case Study 1: Antiviral Activity

A study identified several analogues of this compound that exhibited potent antiviral activity against chikungunya virus (CHIKV). These compounds were synthesized through a four-step process and showed improved selectivity and potency compared to the original compound. The most promising analogue demonstrated a selectivity index greater than 61, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Neurological Impact

Research focusing on the interaction of this compound with serotonin receptors has provided insights into its potential to modulate neurotransmitter release. The findings suggest that it could serve as a foundational compound for developing new antidepressants, particularly by enhancing serotonergic transmission in the brain.

作用機序

The mechanism of action of 2-Chloro-4-piperazin-1-ylphenol involves its interaction with serotonin receptors, particularly the 5-HT2C receptor . This interaction leads to various physiological effects, including anorectic effects and potential anxiogenic effects . The compound’s biotransformation is primarily mediated by cytochrome P450-2D6, which converts it into hydroxylated derivatives .

類似化合物との比較

2-Chloro-4-piperazin-1-ylphenol is similar to other phenylpiperazine derivatives, such as:

meta-Chlorophenylpiperazine (mCPP): Known for its psychoactive properties and used in scientific research.

para-Chlorophenylpiperazine (pCPP): Another positional isomer with similar properties.

The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its isomers .

生物活性

2-Chloro-4-piperazin-1-ylphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chlorine atom and a phenolic group. Its structural formula is represented as follows:

This compound can exist in various isotopic forms, including deuterated variants, which enhance its utility in research applications such as NMR spectroscopy.

The primary biological activity of this compound is attributed to its role as a selective agonist of the serotonin 5-HT1A receptor. This interaction is crucial for modulating neurotransmitter release and neuronal activity, making it valuable for studying neurological pathways and potential therapeutic applications in treating mood disorders such as depression.

Neurological Research

The compound's selective agonism at the 5-HT1A receptor suggests its potential for developing treatments for various psychiatric disorders. Studies indicate that this receptor plays a vital role in anxiety, depression, and other mood disorders.

Anticancer Activity

Research has also explored the anticancer properties of related compounds. For instance, derivatives of piperazine have shown cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. A notable study reported that certain piperazine derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Serotonin Agonism | 5-HT1A receptor modulation | |

| Anticancer | Cytotoxicity against MCF-7 and PC3 cells | |

| Enzyme Inhibition | Human cathepsin K |

Case Studies

Case Study 1: Neurological Applications

In a study focusing on the pharmacodynamics of this compound, researchers observed significant modulation of serotonin levels in animal models. The findings suggest that this compound could serve as a lead for developing new antidepressants.

Case Study 2: Anticancer Research

Another investigation evaluated the cytotoxic effects of various piperazine derivatives, including this compound analogs. The results indicated that certain modifications to the piperazine structure enhanced anticancer activity, demonstrating the compound's potential in cancer therapy .

特性

IUPAC Name |

2-chloro-4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXECOYYRPDGOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234691 | |

| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85474-76-6 | |

| Record name | 2-Chloro-4-(1-piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85474-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY-META-CHLOROPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。